
4-Amino-6-methylpicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-methylpicolinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of picolinaldehyde, featuring an amino group at the 4-position and a methyl group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Amino-6-methylpicolinaldehyd umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 6-Methylpicolinaldehyd.
Aminierung: Die Aldehydgruppe wird geschützt, und die 4-Position wird dann unter kontrollierten Bedingungen mit geeigneten Reagenzien wie Ammoniak oder primären Aminen aminiert.
Entschützung: Die Schutzgruppe wird entfernt, um das Endprodukt 4-Amino-6-methylpicolinaldehyd zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 4-Amino-6-methylpicolinaldehyd können eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Amino-6-methylpicolinaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und Derivate mit verschiedenen funktionellen Gruppen bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Verschiedene Nucleophile unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: 4-Amino-6-methylpicolinsäure.
Reduktion: 4-Amino-6-methylpicolinalkohol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-methylpicolinaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als Ligand in der Koordinationschemie und seine Interaktionen mit biologischen Makromolekülen.
Medizin: Erfforscht für sein potenzielles pharmakologisches Profil, einschließlich antimikrobieller und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Farbstoffen und Pigmenten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Amino-6-methylpicolinaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während die Aldehydgruppe an kovalenten Bindungen mit nucleophilen Stellen teilnehmen kann. Diese Interaktionen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 4-Amino-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Amino-2-methylpicolinaldehyd: Ähnliche Struktur, aber mit der Methylgruppe an der 2-Position.
4-Amino-6-chlorpicolinaldehyd: Ähnliche Struktur, aber mit einem Chloratom an der 6-Position.
4-Amino-6-methylpyridin-2-carbaldehyd: Ähnliche Struktur, aber mit einer anderen funktionellen Gruppe an der 2-Position.
Einzigartigkeit
4-Amino-6-methylpicolinaldehyd ist aufgrund der spezifischen Positionierung der Amino- und Methylgruppen am Pyridinring einzigartig, was im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
4-amino-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3,(H2,8,9) |
InChI-Schlüssel |
ARMWBOWRUSJDJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)
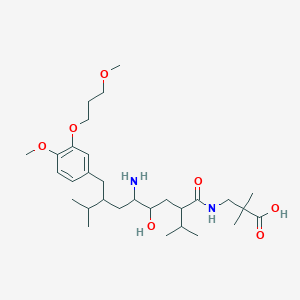
![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)
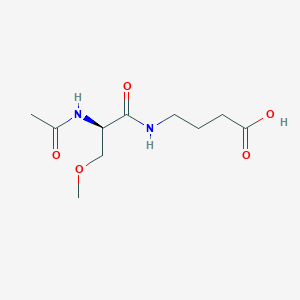

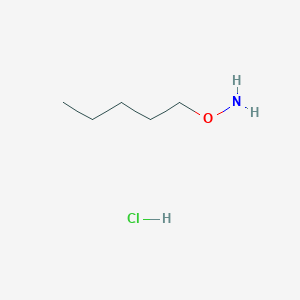
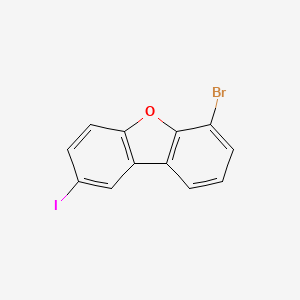
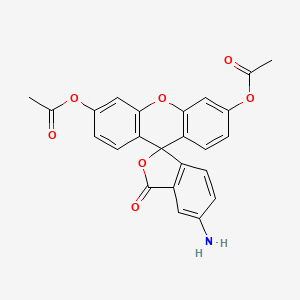
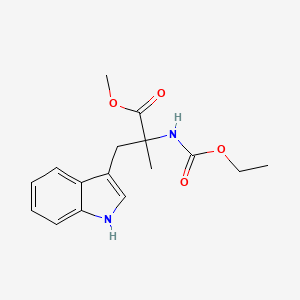

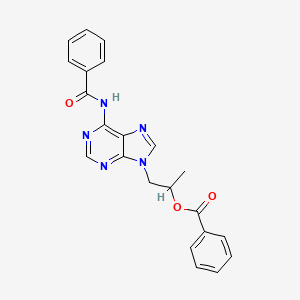

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
